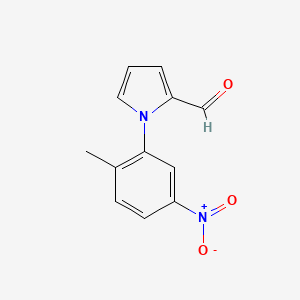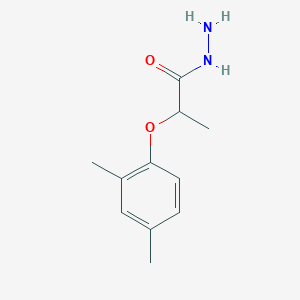
5-(4-Bromophenyl)imidazolidine-2,4-dione
Vue d'ensemble
Description
The compound 5-(4-Bromophenyl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is a core structure for various chemical compounds with potential biological activities. The presence of a 4-bromophenyl group suggests that this compound could be a precursor or an intermediate in the synthesis of more complex molecules, potentially with pharmacological properties.
Synthesis Analysis
The synthesis of related imidazole derivatives has been explored in the literature. For instance, the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole involves catalysis, oxidation, and Debus cycloaddition reaction, starting from 4-bromobenzaldehyde, acetic acid, benzaldehyde, and ammonium acetate. The optimized conditions for this synthesis resulted in a high yield of 92.3% . Another study presents a three-component condensation method to synthesize imidazo[4,5-b]pyridine-2,5(4H,6H)-diones, which could potentially be adapted to synthesize 5-(4-Bromophenyl)imidazolidine-2,4-dione .
Molecular Structure Analysis
The molecular structure of 5-(4-Bromophenyl)imidazolidine-2,4-dione would consist of an imidazolidine-2,4-dione core with a bromophenyl substituent at the 5-position. The presence of the bromine atom suggests that this compound could be further functionalized through various organic reactions, such as Suzuki coupling, due to the bromine's ability to act as a good leaving group.
Chemical Reactions Analysis
While the specific chemical reactions of 5-(4-Bromophenyl)imidazolidine-2,4-dione are not detailed in the provided papers, related compounds have been synthesized and reacted in various ways. For example, the synthesis of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione involves catalytic hydrogenation . Additionally, the synthesis of thiazolidine derivatives under microwave irradiation using Suzuki coupling reactions has been reported, which could be relevant for further functionalization of the bromophenyl group in 5-(4-Bromophenyl)imidazolidine-2,4-dione .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
-
Pharmacological Applications
- Field : Pharmacology
- Application Summary : Imidazolinone derivatives have been discovered to have a wide range of applications in clinical medicine . They exhibit significant pharmacological or biological activities .
- Methods of Application : Pharmaceutical companies frequently perform research and exploit their derivatives for drug discovery .
- Results : These compounds could be promising anticancer agents with better therapeutic potential for the suppression of tumors . They also showed anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities .
-
Synthesis of New Imidazolidin-2,4-dione
- Field : Organic Chemistry
- Application Summary : Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones have been synthesized via C-Phenylglycine Derivatives .
- Methods of Application : The synthesis involves the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate .
- Results : Four amino-derivatives and eight imidazolidinic derivatives were obtained in yields of 70–74% .
-
Dye-Sensitized Solar Cells
- Field : Material Science
- Application Summary : 4,4’-Dibromobenzil, a compound related to “5-(4-Bromophenyl)imidazolidine-2,4-dione”, has been used in the synthesis of novel quinoxaline-based sensitizers for dye-sensitized solar cells .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Anticonvulsant and Antibacterial Applications
- Field : Pharmacology
- Application Summary : Imidazolidine-2,4-dione derivatives have been synthesized and studied for their anticonvulsant and antibacterial properties .
- Methods of Application : The synthesis involves two- and three-way optimization of 3 and 4CR by Knoevenagel condensation .
- Results : The in-silico molecular docking study results showed that some of the synthesized compounds lead to more binding affinity toward the Voltage-Gated Sodium Channel Inner Pore (VGCIP), thus, they may be considered as good anticonvulsant agents . Also, some of these derivatives showed efficient antibacterial activity against both Gram-positive and Gram-negative bacteria .
-
Synthesis of Metal Complexes
- Field : Inorganic Chemistry
- Application Summary : Metal complexes of imidazolidine-2-thione ligands, which may include “5-(4-Bromophenyl)imidazolidine-2,4-dione”, have been reported to possess antifungal activity .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
- Anti-Cancer Activity
- Field : Pharmacology
- Application Summary : The anti-cancer activity of 5-imidazolinone derivatives has been tested for a variety of cancer cell lines like breast cancer cell lines (MCF-7), hepatocellular carcinoma (HePG2), HeLa cell lines, and in vitro cytotoxicity studies utilizing the MTT assay .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
The safety information available indicates that “5-(4-Bromophenyl)imidazolidine-2,4-dione” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Orientations Futures
The future directions for “5-(4-Bromophenyl)imidazolidine-2,4-dione” could involve further exploration of its potential as an inhibitor of PTP1B, given the interest in such inhibitors for the treatment of type 2 diabetes and obesity . More research is needed to fully understand its properties and potential applications.
Propriétés
IUPAC Name |
5-(4-bromophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-3-1-5(2-4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRHMDVCJFYNGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)NC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388062 | |
| Record name | 5-(4-bromophenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)imidazolidine-2,4-dione | |
CAS RN |
37944-78-8 | |
| Record name | 5-(4-bromophenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



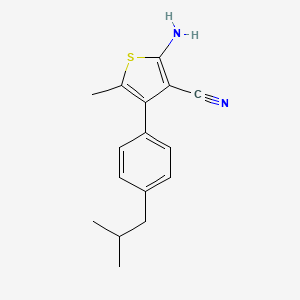
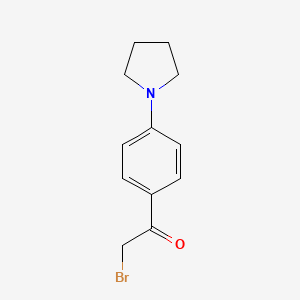

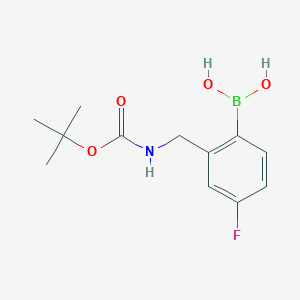
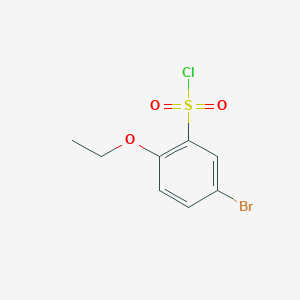

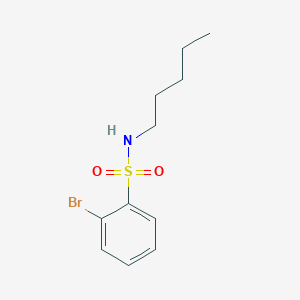


![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)

